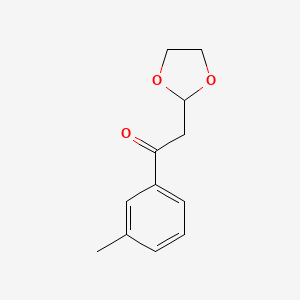
2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone
概要
説明
2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone is an organic compound that features a dioxolane ring attached to a tolyl group through an ethanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone typically involves the reaction of m-tolyl ethanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal (dioxolane) from the carbonyl group of the ethanone and the hydroxyl groups of the ethylene glycol.
Reaction Conditions:
Reagents: m-Tolyl ethanone, ethylene glycol
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Solvent: Typically anhydrous conditions
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further optimize the process.
化学反応の分析
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a protecting group, preventing unwanted reactions at the carbonyl site. The aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)-1-phenylethanone
- 2-(1,3-Dioxolan-2-yl)-1-(p-tolyl)ethanone
- 2-(1,3-Dioxolan-2-yl)-1-(o-tolyl)ethanone
Uniqueness
2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone is unique due to the position of the methyl group on the aromatic ring (meta position), which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties and chemical behavior compared to its ortho and para counterparts.
生物活性
2-(1,3-Dioxolan-2-yl)-1-(m-tolyl)ethanone is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a dioxolane ring, which is known for its stability and versatility in chemical reactions. The biological activity of this compound has been investigated concerning its potential therapeutic applications and interactions with biological systems.
Chemical Structure and Properties
The structure of this compound is characterized by the following components:
- Dioxolane Ring : A five-membered cyclic ether that enhances the compound's stability.
- m-Tolyl Group : An aromatic substituent that may influence the compound's interaction with biological targets.
The mechanism of action for this compound involves interactions with various enzymes and receptors. The dioxolane ring can serve as a protecting group for carbonyl functionalities, while the aromatic m-tolyl group may facilitate π-π stacking interactions, enhancing binding affinity to biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the m-tolyl group can significantly impact the biological activity of the compound. For instance, variations in substituents on the aromatic ring have been shown to alter enzyme binding affinities and inhibitory potencies .
特性
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-3-2-4-10(7-9)11(13)8-12-14-5-6-15-12/h2-4,7,12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHVHANONQNXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















